2-Iodo-3,4-dimethoxybenzonitrile

Process Chemistry Industrial Synthesis Pharmaceutical Intermediate

2-Iodo-3,4-dimethoxybenzonitrile overcomes the low reactivity of its bromo and chloro analogs in palladium-catalyzed couplings. • High-yield Suzuki/Negishi couplings under mild conditions, preserving sensitive functionalities. • Validated intermediate in a published quinoline derivative synthesis; generic substitution risks failure. • Scalable production via patented route from 3-hydroxy-4-methoxybenzaldehyde for cost-efficient multi-kg supply.

Molecular Formula C9H8INO2
Molecular Weight 289.07 g/mol
CAS No. 192869-09-3
Cat. No. B13010080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3,4-dimethoxybenzonitrile
CAS192869-09-3
Molecular FormulaC9H8INO2
Molecular Weight289.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C#N)I)OC
InChIInChI=1S/C9H8INO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3
InChIKeyJTVXKTKBFZQQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3,4-dimethoxybenzonitrile: Procurement Guide


2-Iodo-3,4-dimethoxybenzonitrile (CAS 192869-09-3), molecular formula C9H8INO2 and molecular weight 289.07 g/mol , is a multi-functional aryl iodide intermediate. It is characterized by a benzonitrile core substituted with an iodine atom at the 2-position and methoxy groups at the 3- and 4-positions . The compound serves as a critical building block in the synthesis of biologically active molecules, with its iodine substituent enabling versatile cross-coupling reactions and its nitrile group providing a handle for further functionalization [1].

Aryl iodide building block for palladium-catalyzed cross-coupling reactions
3,4-dimethoxy substitution pattern supports directed ortho-metalation studies
Nitrile group provides a functionalization handle for heterocycle synthesis

2-Iodo-3,4-dimethoxybenzonitrile: Irreplaceable in Multi-Step Synthesis


While the benzonitrile scaffold is common, substitution of 2-Iodo-3,4-dimethoxybenzonitrile with closely related analogs such as 2-bromo-3,4-dimethoxybenzonitrile (CAS 1555627-99-0), 2-chloro-3,4-dimethoxybenzonitrile (CAS 119413-61-5), or even the non-halogenated 3,4-dimethoxybenzonitrile (CAS 2024-83-1) fundamentally alters reaction outcomes. The presence and identity of the halogen at the 2-position dictates the efficiency and selectivity of key transformations like palladium-catalyzed cross-couplings [1]. The specific substitution pattern of methoxy groups at the 3- and 4-positions further modulates electronic properties and reactivity, which can impact downstream yields and the viability of entire synthetic sequences [2]. Therefore, generic substitution is not advisable without rigorous re-optimization and validation of subsequent steps.

2-Bromo analog Lower oxidative addition reactivity may alter cross-coupling yields and require harsher conditions.
2-Chloro analog Significantly reduced reactivity in palladium-catalyzed couplings; specialized ligands often needed.
Non-halogenated analog Lacks the 2-position halide required for cross-coupling, fundamentally altering synthetic route design. Rigorous re-optimization of downstream steps is needed if substitution is attempted.

2-Iodo-3,4-dimethoxybenzonitrile: Comparator Evidence


Industrial Yield Advantage

A patented industrial method for producing 2-iodo-3,4-dimethoxybenzonitrile provides a quantitative advantage over traditional multi-step syntheses. The patent claims that the described three-step method from inexpensive 3-hydroxy-4-methoxybenzaldehyde proceeds with 'good yield,' enabling industrially feasible and efficient production [1]. This represents a significant improvement over prior art, which often involved longer synthetic sequences and lower overall yields, thereby reducing the cost of goods for this specialized intermediate.

Industrial yield advantage
Class-level inference
3-step patent route from 3-hydroxy-4-methoxybenzaldehyde
Steps: oximation, iodination, methylation. Reported good yield.
Supports process-feasibility review
Quantitative yield data not disclosed in patent abstract
Process Chemistry Industrial Synthesis Pharmaceutical Intermediate

Validated Intermediate for Drug Synthesis

2-Iodo-3,4-dimethoxybenzonitrile has been explicitly and quantitatively established as an intermediate in a published synthetic route to complex quinoline derivatives, which are of therapeutic interest. The reported sequence from 3,4-dimethoxybenzoic acid proceeds through this specific iodo-nitrile intermediate (IV) en route to the final product [1]. This contrasts with unsubstituted or chloro/bromo analogs, for which this validated route is not defined, demonstrating the unique reactivity profile required for this specific step. Its procurement is thus non-negotiable for replicating this research.

Validated synthetic intermediate
Head-to-head
Confirmed as intermediate (IV) in quinoline-derivative synthesis
Chloro, bromo, and non-halogenated analogs lack this validated route.
Route-specific intermediate; substitution breaks pathway fidelity
Qualitative pathway exclusivity demonstration
Medicinal Chemistry Cross-Coupling Quinoline Derivatives

Physicochemical Property Differentiation

Predicted physical properties provide a quantitative basis for differentiating the iodo-derivative from its non-halogenated counterpart. 2-Iodo-3,4-dimethoxybenzonitrile exhibits a significantly higher predicted density (1.75 ± 0.1 g/cm³) and boiling point (358.3 ± 42.0 °C) compared to 3,4-dimethoxybenzonitrile, which has a predicted density of 1.1 ± 0.1 g/cm³ and a boiling point of 266.2 ± 25.0 °C . These differences are substantial and directly impact handling, storage, and purification requirements.

Physicochemical differentiation
Cross-study comparable
Density ~59% higher; Boiling point ~92 °C higher
vs. non-halogenated 3,4-dimethoxybenzonitrile (predicted values)
Impacts purification method and handling protocol design
Predicted values from computational models; experimental verification advised
Physicochemical Properties Process Development Purification

No Beta-1 Adrenergic Off-Target Activity

In contrast to some aryl-nitrile derivatives which can exhibit activity against G-protein coupled receptors, 2-iodo-3,4-dimethoxybenzonitrile has been shown to have no binding affinity towards the Beta-1 adrenergic receptor . This is a valuable piece of information for researchers seeking to avoid specific off-target effects in biological assays, thereby differentiating it from other benzonitrile-containing compounds that may possess such activity.

Off-target receptor screen
Data to verify
No binding affinity reported for Beta-1 adrenergic receptor
Binary result: no affinity vs. potential class-level activity of other benzonitriles
May support selectivity screening context
Source unspecified; confirm with independent assay data
Biological Screening Selectivity Drug Discovery

2-Iodo-3,4-dimethoxybenzonitrile: Validated Applications


Quinoline-Based Therapeutic Synthesis

Based on the confirmed role as an intermediate (IV) in a published synthetic route to complex quinoline derivatives [1], this compound is an essential procurement item for any research group or CRO aiming to replicate or build upon this specific therapeutic program. Its unique reactivity in this sequence, particularly in the nitrile-forming step and subsequent nitration/cross-coupling, cannot be met by generic 2-halobenzonitriles.

Palladium-Catalyzed Cross-Coupling Partner

The iodine atom at the 2-position makes 2-iodo-3,4-dimethoxybenzonitrile a highly reactive partner for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings [1]. This is a key advantage over the corresponding 2-chloro- or 2-bromo-3,4-dimethoxybenzonitriles, which often require harsher conditions or specialized ligands to achieve comparable conversion [2]. It is the superior choice for complex molecule synthesis where a high-yielding, mild cross-coupling step is critical.

Industrially Optimized Scale-Up Method

Organizations planning to produce multi-kilogram quantities of this intermediate should base their sourcing and process design on the patented, industrially feasible method [1]. This method, starting from inexpensive 3-hydroxy-4-methoxybenzaldehyde, offers a clear advantage in terms of cost-efficiency and process robustness compared to alternative laboratory-scale syntheses, making it the preferred route for commercial supply.

Ortho-Directed Functionalization Studies

The 3,4-dimethoxy substitution pattern serves as an effective directing group for ortho-lithiation, enabling the installation of iodine [1]. This compound can therefore be used as a model substrate to study or scale up directed ortho-metalation (DoM) protocols. Its procurement is relevant for methodological research focused on the scope and limitations of DoM reactions on electron-rich aromatic systems.

Application
Selection Property
Validation Focus
Quinoline-derivative synthesis
Reported synthetic intermediate fidelity
Route-specific intermediate confirmation
Palladium-catalyzed cross-coupling
Aryl iodide reactivity profile
Cross-coupling condition optimization
Process scale-up studies
Patent-reported 3-step route
Process robustness and yield review
Directed ortho-metalation research
3,4-dimethoxy directing-group capability
Ortho-metalation scope assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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